Superior Performance in Enantioselective Passerini Three-Component Reaction Compared to Aliphatic Isocyanides
In a Cu(II)-PyBOX-catalyzed enantioselective Passerini three-component reaction, 4-methoxyphenyl isocyanide was identified as one of the two top-performing isocyanides, alongside tert-butyl isocyanide (tBuNC), for achieving high enantioselectivity [1]. The study demonstrated that aromatic isocyanides generally afforded adducts with higher enantiomeric excess (ee) than their aliphatic counterparts, a finding attributed to the diminution of the uncatalyzed background reaction [1]. In a separate (salen)Al(III)Cl-catalyzed P-3CR, the use of 4-methoxyphenyl isocyanide with isobutyraldehyde and 2-chloroacetic acid delivered the three-component adduct in 64% yield with an exceptional 99% ee [1].
| Evidence Dimension | Reaction Yield and Enantioselectivity in P-3CR |
|---|---|
| Target Compound Data | Yield: 64%, ee: 99% |
| Comparator Or Baseline | tBuNC (yield not specified in head-to-head for this specific catalyst, but identified as one of the 'best' performers) and other aliphatic isocyanides (which gave lower ee's) |
| Quantified Difference | Aromatic isocyanides like 4-methoxyphenyl isocyanide provided higher ee than aliphatic isocyanides due to reduced background reaction [1]. |
| Conditions | Reaction: isobutyraldehyde, 2-chloroacetic acid, (salen)Al(III)Cl complex (22) as catalyst. Conditions: toluene, -40°C [1]. |
Why This Matters
For researchers developing asymmetric syntheses, this data confirms 1-isocyano-4-methoxybenzene as a high-performing reagent capable of delivering near-perfect enantioselectivity, which is critical for applications in medicinal chemistry and natural product synthesis.
- [1] Wang, Q.; Wang, D.-X.; Wang, M.-X.; Zhu, J. Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions. Acc. Chem. Res. 2018, 51, 1290–1300. View Source
